molecular formula C21H22N2O3 B14578608 1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one CAS No. 61251-41-0

1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one

Cat. No.: B14578608
CAS No.: 61251-41-0
M. Wt: 350.4 g/mol
InChI Key: WQSWLYZXYJMPLA-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one is a synthetic organic compound that features an imidazole ring, a butanone backbone, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde.

    Attachment of the Butanone Backbone: Using a suitable alkylation reaction.

    Introduction of Phenoxy Groups: Through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: Potentially forming more oxidized derivatives.

    Reduction: Leading to the formation of reduced analogs.

    Substitution: Particularly nucleophilic substitutions at the phenoxy groups.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogen gas with a palladium catalyst.

    Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one would depend on its specific interactions with molecular targets. Typically, compounds with imidazole rings can interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-one: Lacks the phenoxy groups.

    1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-methoxyphenoxy)butan-2-one: Has methoxy groups instead of phenoxy groups.

Uniqueness

1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one is unique due to the presence of both the imidazole ring and the phenoxy groups, which could confer distinct chemical and biological properties.

Properties

CAS No.

61251-41-0

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-imidazol-1-yl-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one

InChI

InChI=1S/C21H22N2O3/c1-21(2,3)19(24)20(23-14-13-22-15-23)26-18-11-9-17(10-12-18)25-16-7-5-4-6-8-16/h4-15,20H,1-3H3

InChI Key

WQSWLYZXYJMPLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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